(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Overview
Description
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Development
(S)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone has been investigated as a scaffold for developing next-generation antibiotics, particularly oxazolidinones. These compounds are crucial due to their activity against Gram-positive and some Gram-negative bacteria. Research indicates that modifications to the imidazolidinone structure can enhance bacterial uptake and overcome resistance mechanisms, making it a valuable candidate for antibiotic development .
Anticancer Agents
The compound has also been explored for its potential as an anticancer agent. Studies have shown that imidazolidinones can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The ability to modify the side chains allows for the optimization of bioactivity, making this compound a target for further research in oncology .
Organic Synthesis
Chiral Catalysts
this compound serves as a chiral auxiliary in asymmetric synthesis. Its use in various catalytic reactions, such as the Pictet–Spengler reaction, demonstrates its effectiveness in producing enantiomerically enriched products. The compound's ability to influence stereochemistry is critical in synthesizing pharmaceuticals and fine chemicals .
Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex organic molecules, including amino acid derivatives and other biologically active compounds. Its robustness under various reaction conditions allows chemists to explore diverse synthetic pathways, increasing the efficiency of producing target molecules .
Case Studies
Mechanism of Action
The mechanism of action of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: The enantiomer of the compound, with different stereochemistry.
1-tert-Butyl-3-methyl-4-imidazolidinone: A non-chiral analog with similar structural features.
2-tert-Butyl-3-methyl-4-imidazolidinone: A positional isomer with the tert-butyl group at a different position.
Uniqueness
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.
Biological Activity
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : 119906-49-9
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with a suitable carbonyl compound, often facilitated by chiral catalysts to ensure the formation of the desired enantiomer. The optimization of reaction conditions such as temperature and solvent is crucial for achieving high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets are context-dependent but are essential for its potential therapeutic applications.
Biological Activity
Research into the biological activity of this compound has indicated several promising avenues:
Antimicrobial Activity
Studies have shown that compounds with imidazolidinone structures can exhibit antimicrobial properties. For instance, derivatives of imidazolidinones have been reported to inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results indicate that this compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
Case Studies
Several studies highlight the biological relevance of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit bacterial growth in vitro, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxic Effects : Research involving various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, leading to further investigations into its mechanism of action against tumor cells .
Comparative Analysis with Other Compounds
Properties
IUPAC Name |
benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQABAXFGVJED-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350799 | |
Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119906-49-9 | |
Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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